molecular formula C9H8ClNO B1353850 6-chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-20-9

6-chloro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1353850
CAS No.: 21617-20-9
M. Wt: 181.62 g/mol
InChI Key: WOYMBVUWQFWVSA-UHFFFAOYSA-N
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Description

6-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a chlorine atom at the 6th position and a carbonyl group at the 4th position within a dihydroquinoline framework. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminoacetophenone derivatives. For instance, the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate under acidic conditions can yield the desired compound. The reaction typically requires heating and the presence of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of laboratory methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-chloro-2,3-dihydroquinolin-4-ol.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 6-chloro-2,3-dihydroquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydroquinolin-4(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation. The exact molecular targets and pathways can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinolin-4(1H)-one: Lacks the chlorine atom at the 6th position.

    6-bromo-2,3-dihydroquinolin-4(1H)-one: Contains a bromine atom instead of chlorine.

    6-fluoro-2,3-dihydroquinolin-4(1H)-one: Contains a fluorine atom instead of chlorine.

Uniqueness

6-chloro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYMBVUWQFWVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499808
Record name 6-Chloro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21617-20-9
Record name 6-Chloro-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21617-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2,3,4-tetrahydroquinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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